N-benzyl-N-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Description
N-benzyl-N-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a triazole-fused pyridazine derivative characterized by a benzyl and methyl group attached to the amine nitrogen at position 6 (Figure 1). The triazolo-pyridazine core is a nitrogen-rich heterocyclic system known for its versatility in medicinal chemistry, particularly in kinase inhibition and anticancer applications . The compound’s synthesis typically involves palladium-catalyzed cross-coupling or cyclization reactions to form the fused triazole-pyridazine scaffold, followed by N-alkylation to introduce the benzyl and methyl groups . Its physicochemical properties, such as moderate logP (~2.5) and molecular weight (~280 g/mol), suggest favorable bioavailability for central nervous system (CNS) and oncology targets .
Properties
IUPAC Name |
N-benzyl-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5/c1-17(9-11-5-3-2-4-6-11)13-8-7-12-15-14-10-18(12)16-13/h2-8,10H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWYJBGOSPNELY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NN3C=NN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with a suitable triazole precursor, followed by cyclization with a pyridazine derivative. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been explored as an eco-friendly and efficient method for synthesizing triazolopyridazines, reducing reaction times and improving yields .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the triazole and pyridazine rings.
Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the triazole or pyridazine rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to dissolve the reactants.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different biological activities.
Scientific Research Applications
Bromodomain Inhibition
Recent studies have highlighted the effectiveness of [1,2,4]triazolo[4,3-b]pyridazine derivatives, including N-benzyl-N-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine, as bromodomain inhibitors. Bromodomains are protein domains that recognize acetylated lysine residues on histones and non-histones, playing a crucial role in gene expression regulation and various diseases such as cancer.
- Mechanism of Action : The compound binds to the bromodomains of BRD4 (Bromodomain Containing 4), which is implicated in cancer progression. The binding affinity and inhibitory activity have been characterized through in vitro assays showing micromolar IC₅₀ values for several derivatives of this compound .
Cancer Therapeutics
The potential of this compound as an anticancer agent is supported by its ability to inhibit BRD4. By blocking the interaction between BRD4 and acetylated lysines, it may disrupt oncogenic signaling pathways. Case studies have reported promising results in preclinical models where these compounds demonstrated reduced tumor growth and improved survival rates in treated subjects .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be influenced by modifications to its chemical structure. Research indicates that variations at the R1 and R2 sites of the core scaffold significantly affect inhibitory potency against BRD4.
| Modification | Effect on Activity |
|---|---|
| Indole-based groups at R2 | Minimal improvement in efficacy |
| Bulky ortho substitutions at R1 | Decreased inhibition |
| Methylcyclopropane substitution at R1 | No significant activity |
These findings suggest a need for careful optimization in drug design to enhance the therapeutic potential of this compound.
Experimental Studies
Several experimental studies have been conducted to evaluate the biological activity and structural characteristics of this compound:
- AlphaScreen Assay : Used for initial screening to identify hit molecules with significant inhibitory effects on BRD4.
- X-ray Crystallography : High-resolution structures of the compound bound to BD1 (one of the bromodomains) have been determined, providing insights into binding interactions and facilitating further optimization efforts .
Mechanism of Action
The mechanism of action of N-benzyl-N-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Structural Modifications and Key Substituents
The biological and chemical profiles of triazolo-pyridazine derivatives are highly dependent on substituents at the N6 position and the triazole/pyridazine rings. Below is a comparative analysis of key analogs (Table 1):
Table 1: Structural and Functional Comparison of Triazolo-Pyridazine Derivatives
Structure-Activity Relationship (SAR) Insights
N6 Substituents :
- Benzyl vs. Chlorobenzyl : The 2-chlorobenzyl group in increases enzyme-binding affinity (Ki = 12 nM for carbonic anhydrase) compared to the parent benzyl group due to halogen-mediated electrostatic interactions.
- Cyclohexyl vs. Benzyl : Cyclohexyl substituents (e.g., ) favor hydrophobic binding in kinase pockets, improving selectivity for targets like PIM1.
Triazole Ring Modifications :
- 3-Trifluoromethyl (CF₃) : The CF₃ group in enhances metabolic stability and lipophilicity, contributing to potent anticancer activity (IC₅₀ = 0.8 µM).
- 3-Ethyl : Ethyl groups (e.g., ) balance steric bulk and flexibility, optimizing interactions with larger enzyme active sites.
Pharmacokinetic Effects :
Mechanistic and Therapeutic Comparisons
Kinase Inhibition :
- The target compound and its analogs (e.g., ) inhibit serine/threonine kinases like PIM1, which is overexpressed in prostate cancer and lymphoma. Docking studies reveal that the triazole nitrogen forms critical hydrogen bonds with kinase hinge regions .
- N-(4-chlorobenzyl)-3-CF₃ analog shows 10-fold higher potency than the parent compound against CDK2, attributed to stronger hydrophobic interactions with the ATP-binding pocket.
Anticancer Activity :
- The 3,4-dimethoxyphenyl-ethyl analog exhibits antiproliferative effects via apoptosis induction, linked to ROS generation in MCF-7 cells.
- N-(2-chlorobenzyl)-3-ethyl inhibits carbonic anhydrase IX, a hypoxia-inducible enzyme in solid tumors, with >90% inhibition at 100 nM.
Enzyme Selectivity :
- Compounds with smaller substituents (e.g., methyl) show broader kinase inhibition, while bulkier groups (e.g., cyclohexyl) enhance selectivity .
Biological Activity
N-benzyl-N-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₁₈N₆
- Molecular Weight : 294.35 g/mol
- CAS Number : 2198024-17-6
The compound features a triazolo-pyridazine framework, which is known for its diverse biological activities. The structure contributes to its interaction with various biological targets.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and related derivatives. In particular:
- Cytotoxicity : The compound has shown moderate cytotoxicity against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. For instance, one study reported IC₅₀ values of 1.06 μM for A549, 1.23 μM for MCF-7, and 2.73 μM for HeLa cells .
- Mechanism of Action : The compound acts as an inhibitor of c-Met kinase, a receptor tyrosine kinase implicated in cancer progression. Its IC₅₀ against c-Met kinase was found to be comparable to established inhibitors like Foretinib .
2. Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazolo-pyridazine derivatives:
- Modifications in the molecular structure can significantly alter potency. For example, replacing certain functional groups or altering the position of nitrogen atoms within the triazole ring can lead to variations in inhibitory activity against c-Met .
- The presence of specific substituents has been linked to enhanced cytotoxic effects and selectivity towards cancer cells .
Table 1: Cytotoxicity and Inhibitory Activities
| Compound | Cell Line | IC₅₀ (μM) | c-Met Inhibition IC₅₀ (μM) |
|---|---|---|---|
| 12e | A549 | 1.06 ± 0.16 | 0.090 |
| 12e | MCF-7 | 1.23 ± 0.18 | |
| 12e | HeLa | 2.73 ± 0.33 |
These findings indicate that this compound can induce significant apoptosis in cancer cells while inhibiting critical signaling pathways involved in tumor growth.
Research Implications
The promising results from various studies suggest that this compound could serve as a lead compound for further drug development targeting c-Met-related pathways in oncology.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-benzyl-N-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine and related derivatives?
- Methodology : Synthesis typically involves multi-step reactions starting with cyclization of hydrazine derivatives with aldehydes/ketones to form the triazole ring. Subsequent functionalization includes alkylation or coupling reactions. For example:
Step 1 : Cyclization of hydrazine precursors to form the triazolo-pyridazine core.
Step 2 : N-alkylation with benzyl and methyl groups under basic conditions (e.g., NaH in DMF).
Step 3 : Purification via column chromatography or recrystallization .
- Critical Parameters : Reaction temperature (often 80–120°C), solvent polarity (DMF or ethanol), and stoichiometry of reagents significantly impact yield.
Q. What are the primary biological targets of triazolo[4,3-b]pyridazine derivatives?
- Key Targets :
- BRD4 Bromodomains : Derivatives inhibit BRD4 BD1 with micromolar IC50 values, as shown in crystallography studies (PDB: 7YQ9) .
- PIM1 Kinase : Structural analogs (e.g., N-cyclohexyl-3-[3-(trifluoromethyl)phenyl]triazolo-pyridazines) bind to the kinase hinge region via hydrophobic and hydrogen-bond interactions (PDB: 3BGQ) .
Advanced Research Questions
Q. How do substituent variations on the triazolo-pyridazine scaffold influence BRD4 inhibitory activity?
- SAR Insights :
| Substituent Position | Group | IC50 (μM) | Binding Mode (Crystal Structure) |
|---|---|---|---|
| C3 | CF3 | 1.2 ± 0.3 | Forms halogen bond with Pro82 |
| C6 | Benzyl | 4.5 ± 0.8 | π-π stacking with Trp81 |
| N-Methyl | CH3 | >10 | Reduced hydrophobic packing |
- Design Strategy : Bulky electron-withdrawing groups at C3 enhance affinity by stabilizing halogen bonds. N-benzyl groups improve solubility without compromising activity .
Q. How can docking studies resolve contradictions in biological activity data between triazolo-pyridazine derivatives?
- Case Study : Replace benzamidine with triazolo-pyridazine in thrombin inhibitors.
- Contradiction : Benzamidine analogs (Ki = 0.1–4.5 μM) lose activity (Ki > 300 μM) when substituted with triazolo-pyridazine .
- Resolution : Docking reveals triazolo-pyridazine disrupts critical hydrogen bonds with thrombin’s Ser195 and His56. Use MD simulations to validate dynamic binding instability .
- Method : Use Glide/SP or AutoDock Vina with explicit water models. Validate with MM-GBSA free-energy calculations .
Methodological Guidance
Q. What experimental and computational strategies optimize triazolo-pyridazine derivatives for kinase inhibition?
- Experimental :
- Parallel Synthesis : Generate analogs with diverse N-alkyl/aryl groups (e.g., cyclohexyl, 4-chlorobenzyl) .
- Assays : Measure IC50 against PIM1/BRD4 and counter-screen for off-target effects (e.g., CYP450).
- Computational :
- Pharmacophore Modeling : Identify essential features (e.g., hydrogen-bond acceptors at C6).
- Free-Energy Perturbation (FEP) : Predict ΔΔG for substituent modifications .
Q. How to address low yields in triazolo-pyridazine synthesis?
- Optimization Checklist :
| Issue | Solution | Evidence |
|---|---|---|
| Incomplete cyclization | Use microwave-assisted synthesis (150°C, 30 min) | |
| Poor solubility | Replace DMF with THF/EtOAc mixtures | |
| Side reactions | Add molecular sieves to absorb H2O |
Data Contradictions and Resolutions
Q. Why do some triazolo-pyridazines show antiproliferative activity but lack kinase inhibition?
- Hypothesis : Off-target effects (e.g., tubulin binding) or pro-apoptotic signaling.
- Testing :
- RNA-seq : Compare gene expression profiles in treated vs. untreated cancer cells.
- Thermal Shift Assay : Identify non-kinase targets .
Tables of Key Findings
Table 1 : Representative Biological Activities of Triazolo-Pyridazine Derivatives
Table 2 : Synthesis Yields Under Varied Conditions
| Reaction Step | Solvent | Temperature | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Triazole cyclization | Ethanol | 80°C | 65 | 92 |
| N-Benzylation | DMF | 60°C | 78 | 85 |
| Final purification | CH2Cl2/MeOH | RT | 90 | 98 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
